molecular formula C12H21NO4 B2760979 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers CAS No. 1779745-51-5

3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B2760979
CAS No.: 1779745-51-5
M. Wt: 243.303
InChI Key: AOJXKOSBUVHAIA-UHFFFAOYSA-N
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Description

3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers: is an organic compound that features a cyclobutane ring with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group

Scientific Research Applications

Chemistry: In organic synthesis, 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers serves as a versatile building block for the construction of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its structural features may contribute to the development of new therapeutic agents targeting specific biological pathways.

Industry: In the chemical industry, this compound is used as an intermediate in the synthesis of various fine chemicals and pharmaceuticals. Its stability and reactivity make it a valuable component in industrial processes.

Safety and Hazards

“trans-3-(Boc-amino)-2,2-dimethylcyclobutane-carboxylic acid” is considered hazardous by the 2012 OSHA Hazard Communication Standard. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to be used only in a well-ventilated area and to avoid breathing dust/fume/gas/mist/vapors/spray .

Mechanism of Action

Target of Action

It is known that the compound is a tert-butyloxycarbonyl (boc)-protected amino acid . Boc-protected amino acids are typically used in peptide synthesis, suggesting that the compound may interact with peptide or protein targets .

Mode of Action

The compound’s mode of action is likely related to its role as a Boc-protected amino acid. The Boc group serves as a protective group for the amino function during peptide synthesis . It prevents unwanted side reactions by blocking the reactive amine group. The Boc group can be removed under acidic conditions, revealing the free amine group for subsequent reactions .

Biochemical Pathways

The compound is used in the synthesis of dipeptides . The Boc group protects the amino function during the initial stages of peptide synthesis. After the peptide bond formation, the Boc group is removed, allowing the newly formed peptide to participate in further reactions . This process is a key part of the biochemical pathway of peptide synthesis.

Pharmacokinetics

The Boc group could potentially affect the compound’s bioavailability by altering its solubility or its interactions with transport proteins .

Result of Action

The primary result of the compound’s action is the formation of peptides via peptide synthesis . By serving as a building block in this process, the compound contributes to the production of peptides with a wide range of biological activities.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the pH of the environment can affect the removal of the Boc group . Additionally, the compound’s stability and reactivity may be influenced by the solvent used, the temperature, and the presence of other reactive species .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a involving suitable precursors.

    Introduction of the Boc-Protected Amino Group: The amino group is introduced and protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions.

    Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, often using carbon dioxide or carboxylating agents.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the cyclobutane ring.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Comparison with Similar Compounds

    trans-3-(Boc-amino)cyclohexanecarboxylic acid: This compound features a cyclohexane ring instead of a cyclobutane ring, offering different steric and electronic properties.

    trans-3-(Boc-amino)-2,2-dimethylcyclopropane-carboxylic acid: The cyclopropane ring in this compound introduces additional ring strain, affecting its reactivity and stability.

Uniqueness: The uniqueness of 3-{[(tert-butoxy)carbonyl]amino}-2,2-dimethylcyclobutane-1-carboxylic acid, Mixture of diastereomers lies in its cyclobutane ring, which provides a balance between ring strain and stability. This structural feature, combined with the Boc-protected amino group and carboxylic acid group, makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-11(2,3)17-10(16)13-8-6-7(9(14)15)12(8,4)5/h7-8H,6H2,1-5H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJXKOSBUVHAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1NC(=O)OC(C)(C)C)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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